![molecular formula C22H17F3N4O2S B2491975 N-(5-methyl-1,2-oxazol-3-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 1226431-11-3](/img/structure/B2491975.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H17F3N4O2S and its molecular weight is 458.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-methyl-1,2-oxazol-3-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide, often referred to by its compound ID G856-6811, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H14N6O3S
- Molecular Weight : 382.4 g/mol
- LogP : 1.975 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -2.70 (poorly soluble in water)
Biological Activity Overview
The biological activity of G856-6811 has been investigated primarily in the context of its antiviral and anticancer properties. It is included in various screening libraries aimed at identifying compounds with potential therapeutic effects against viral infections and cancer.
Antiviral Activity
G856-6811 has been included in antiviral libraries targeting Hepatitis B Virus (HBV) and other viral infections. Preliminary studies suggest that it exhibits significant antiviral activity, although specific IC50 values and mechanisms of action require further elucidation.
Anticancer Activity
The compound has shown promise in cancer research, particularly against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases associated with tumor growth and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Target | IC50/EC50 Values | References |
---|---|---|---|
Antiviral | HBV | TBD | |
Anticancer | Various Tumor Cells | TBD | |
Antimicrobial | Gram-positive Bacteria | TBD |
Property | Value |
---|---|
Molecular Formula | C17H14N6O3S |
Molecular Weight | 382.4 g/mol |
LogP | 1.975 |
Water Solubility | LogSw = -2.70 |
pKa (acid dissociation constant) | 8.85 |
Case Study 1: Antiviral Screening
In a recent study focusing on antiviral compounds, G856-6811 was tested against HBV in vitro. The results indicated that the compound significantly reduced viral replication at concentrations that were non-toxic to host cells. The exact mechanism remains under investigation but is hypothesized to involve interference with viral entry or replication processes.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on human cancer cell lines, including breast and lung cancer models. G856-6811 demonstrated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition of cell proliferation at micromolar concentrations. Further studies are needed to clarify the specific pathways involved.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown significant promise in anticancer studies. Research indicates that derivatives of oxazole and imidazole compounds often exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by disrupting cellular processes and inhibiting proliferation. Studies have demonstrated that similar compounds can inhibit growth in various cancer cell lines, including glioblastoma and breast cancer cells .
- Case Studies : In a study involving oxadiazole derivatives, significant growth inhibition percentages were reported against multiple cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that the compound may share similar mechanisms of action.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that compounds containing oxazole and imidazole moieties can exhibit activity against both Gram-positive and Gram-negative bacteria.
- Evaluation Methods : In vitro assays have been used to assess the antimicrobial efficacy of related compounds. For example, derivatives were tested against Mycobacterium tuberculosis with promising results indicating their potential as new antibiotics .
Anti-Diabetic Activity
Recent studies have explored the anti-diabetic properties of similar compounds. The ability of certain derivatives to lower glucose levels in model organisms highlights their potential therapeutic roles in diabetes management.
- Experimental Findings : In vivo studies using genetically modified models like Drosophila melanogaster have shown that specific derivatives can significantly reduce glucose levels, suggesting a mechanism through which these compounds may exert their effects on metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide.
Structural Feature | Activity Type | Observations |
---|---|---|
Oxazole ring | Anticancer | Enhances apoptosis induction |
Imidazole moiety | Antimicrobial | Exhibits broad-spectrum activity |
Sulfanyl group | Anti-diabetic | Lowers glucose levels in models |
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-14-10-19(28-31-14)27-20(30)13-32-21-26-12-18(15-6-3-2-4-7-15)29(21)17-9-5-8-16(11-17)22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBSDDFTYKBLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.